C,C-Di-furan-2-yl-methylamine hydrochloride
Overview
Description
C,C-Di-furan-2-yl-methylamine hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is characterized by the presence of two furan rings attached to a central methylamine group, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C,C-Di-furan-2-yl-methylamine hydrochloride typically involves the reaction of furan derivatives with methylamine under controlled conditions. One common method includes the condensation of furan-2-carbaldehyde with methylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
C,C-Di-furan-2-yl-methylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The methylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
C,C-Di-furan-2-yl-methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of C,C-Di-furan-2-yl-methylamine hydrochloride is not fully understood, but it is believed to interact with specific molecular targets and pathways. The furan rings may facilitate binding to biological macromolecules, while the methylamine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carbaldehyde: A precursor in the synthesis of C,C-Di-furan-2-yl-methylamine hydrochloride.
Furan-2-carboxylic acid: An oxidation product of furan derivatives.
Dihydrofuran derivatives: Reduction products of furan compounds.
Uniqueness
This compound is unique due to the presence of two furan rings, which confer distinct chemical and biological properties.
Biological Activity
C,C-Di-furan-2-yl-methylamine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by two furan rings attached to a methylamine group. The presence of these furan moieties is significant as they are known to participate in various biological interactions due to their electron-rich nature.
Structural Formula
Antiproliferative Effects
Recent studies have indicated that compounds containing furan rings exhibit notable antiproliferative activity against various cancer cell lines. For instance, derivatives of furan-containing compounds have shown enhanced activity against colorectal cancer cells (HCT116) and melanoma cell lines (A375) with IC50 values indicating effective inhibition of cell growth.
Table 1: Antiproliferative Activity of Furan Derivatives
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | HCT116 | 28 | Induces G0/G1 phase arrest |
Compound B | A375 | 15 | ROS modulation |
C,C-Di-furan-2-yl-methylamine HCl | SW480 | TBD | TBD |
Note : Further investigation is required to determine the specific IC50 for this compound.
The mechanism underlying the biological activity of this compound may involve:
- Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest at the G0/G1 phase by downregulating cyclin-dependent kinases (CDK4 and CDK6) .
- Reactive Oxygen Species (ROS) Modulation : Compounds with furan rings can influence intracellular ROS levels, which are critical for cell cycle regulation and apoptosis .
Study on Anticancer Properties
A study evaluated the effects of various furan derivatives on cancer cell proliferation. The results indicated that certain derivatives significantly inhibited the growth of cancer cells while sparing normal cells, suggesting a selective cytotoxicity profile . The study highlighted the importance of structural modifications in enhancing biological activity.
Study on Inhibitory Activity Against Viral Targets
In another investigation, similar furan derivatives were assessed for their inhibitory effects against viral proteases, particularly SARS-CoV-2 Mpro. These studies revealed that modifications to the furan structure could lead to potent inhibitors with low cytotoxicity, emphasizing the potential of furan-containing compounds in antiviral therapies .
Properties
IUPAC Name |
bis(furan-2-yl)methanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c10-9(7-3-1-5-11-7)8-4-2-6-12-8;/h1-6,9H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMRBXLSIJHPJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C2=CC=CO2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308319-50-7 | |
Record name | 2-Furanmethanamine, α-2-furanyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1308319-50-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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